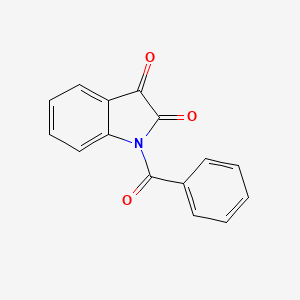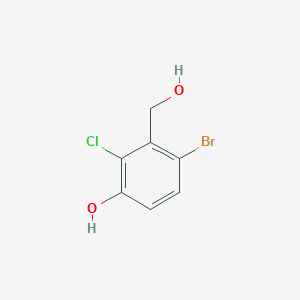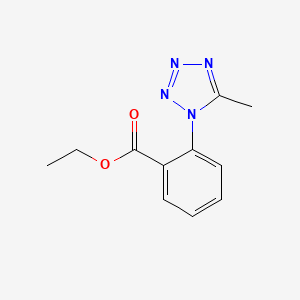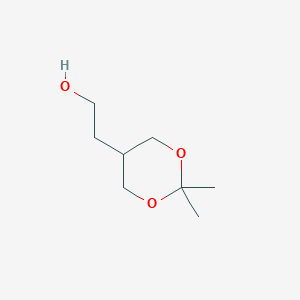
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol
Vue d'ensemble
Description
“2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol” is a chemical compound with the molecular formula C8H16O3 . It is also known by its CAS number 102147-75-1 .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol” consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI Key for this compound is BTAUZIVCHJIXAX-UHFFFAOYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving “2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol” include a boiling point of 81-83 °C (at 0.2 Torr pressure), a density of 0.988±0.06 g/cm3, and a pKa value of 14.95±0.10 .Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
102147-75-1 |
|---|---|
Nom du produit |
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol |
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol |
InChI |
InChI=1S/C8H16O3/c1-8(2)10-5-7(3-4-9)6-11-8/h7,9H,3-6H2,1-2H3 |
Clé InChI |
OCUBTJWUNITBOW-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(CO1)CCO)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

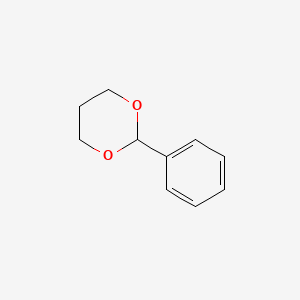
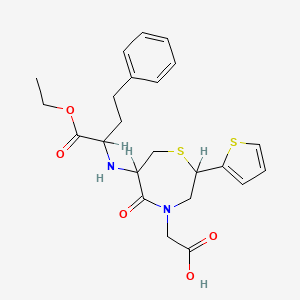
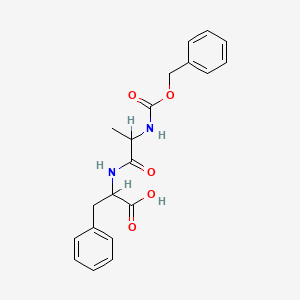
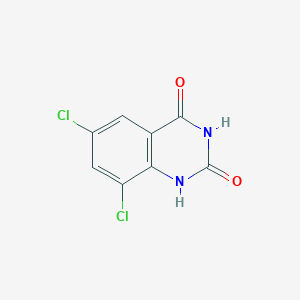
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B8809949.png)
![Acetamide, N-[1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-B]pyridin-5-YL]-](/img/structure/B8809960.png)
![2-(Methylthio)-5-nitrobenzo[d]oxazole](/img/structure/B8809964.png)
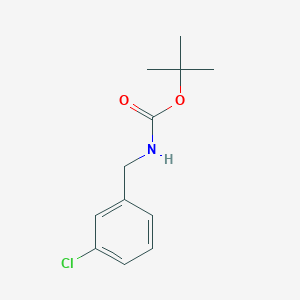
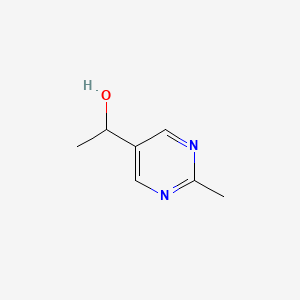
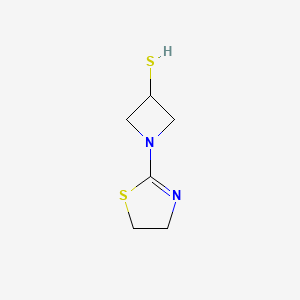
![Acetaldehyde, [4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B8809991.png)
